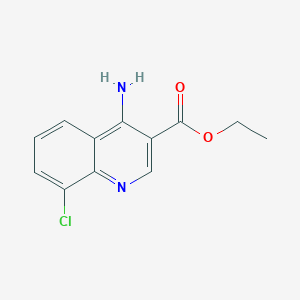

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate

Description

Ethyl 4-amino-8-chloroquinoline-3-carboxylate is a quinoline derivative featuring an amino group at position 4 and a chlorine atom at position 8 of the heterocyclic ring. The amino group at position 4 contributes to hydrogen-bonding interactions, while the chloro substituent at position 8 enhances lipophilicity and influences electronic properties.

Propriétés

IUPAC Name |

ethyl 4-amino-8-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWIDLPBVAAQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588697 | |

| Record name | Ethyl 4-amino-8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955328-43-5 | |

| Record name | Ethyl 4-amino-8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality production .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-Amino-8-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.

Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides and esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Quinoline N-oxides.

Reduction Products: Reduced quinoline derivatives.

Applications De Recherche Scientifique

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

Biology: Studied for its potential antibacterial and antimalarial activities.

Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, contributing to its antibacterial and antimalarial effects .

Comparaison Avec Des Composés Similaires

Ethyl 4-Chloro-8-Nitroquinoline-3-carboxylate (CAS 131548-98-6)

- Substituents : Chloro (C4), nitro (C8).

- Key Differences: The nitro group at C8 is strongly electron-withdrawing, reducing electron density on the quinoline ring compared to the amino group in the target compound.

Ethyl 4-Chloro-8-Iodoquinoline-3-carboxylate (CAS 193975-33-6)

- Substituents : Chloro (C4), iodo (C8).

- Molecular Weight : 361.56 g/mol (vs. ~266.7 g/mol estimated for the target compound).

- The higher molecular weight may reduce solubility compared to the chloro analogue .

Ethyl 8-Bromo-4-Hydroxyquinoline-3-carboxylate (CAS 35975-57-6)

Ethyl 4-Amino-8-Cyanoquinoline-3-carboxylate (CAS 1279209-02-7)

- Substituents: Amino (C4), cyano (C8).

- Key Differences: The cyano group at C8 is electron-withdrawing, creating a distinct electronic profile. This could stabilize the quinoline ring against metabolic degradation but reduce basicity compared to the chloro substituent .

Ethyl 4-Amino-8-Isopropylquinoline-3-carboxylate (CAS 1279202-45-7)

- Substituents: Amino (C4), isopropyl (C8).

- However, steric hindrance might reduce binding affinity in sterically sensitive targets .

Ethyl 4-{[1-(2,4-Dichlorobenzyl)-1H-1,2,3-Triazol-4-yl]methoxy}-8-(Trifluoromethyl)quinoline-3-carboxylate

- Substituents : Triazole-linked dichlorobenzyl (C4), trifluoromethyl (C8).

- Key Differences : The trifluoromethyl group at C8 introduces high electronegativity and lipophilicity, enhancing metabolic stability. The triazole moiety enables click chemistry applications, making this derivative suitable for targeted drug delivery .

Data Table: Comparative Analysis

| Compound Name | Substituents (C4/C8) | Molecular Weight (g/mol) | Key Properties | Potential Applications |

|---|---|---|---|---|

| Ethyl 4-Amino-8-chloroquinoline-3-carboxylate | Amino/Cl | ~266.7 | Balanced H-bonding, moderate lipophilicity | Antimicrobial agents, kinase inhibitors |

| Ethyl 4-Chloro-8-nitroquinoline-3-carboxylate | Cl/NO₂ | 281.68 | High reactivity, electron-deficient ring | Chemical intermediates |

| Ethyl 4-Chloro-8-iodoquinoline-3-carboxylate | Cl/I | 361.56 | High steric bulk, halogen bonding | Radiopharmaceuticals |

| Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate | OH/Br | 296.11 | High polarity, improved solubility | Metal chelators, antifungals |

| Ethyl 4-Amino-8-cyanoquinoline-3-carboxylate | Amino/CN | 257.26 | Electron-withdrawing, metabolic stability | Enzyme inhibitors |

| Ethyl 4-Amino-8-isopropylquinoline-3-carboxylate | Amino/isopropyl | 258.30 | High lipophilicity, steric hindrance | CNS-targeted therapies |

Research Findings and Implications

- Lipophilicity : Halogens (Cl, Br, I) and alkyl groups (isopropyl) enhance lipophilicity, favoring membrane permeability but possibly reducing solubility .

- Safety Profiles: Nitro-containing derivatives may pose higher toxicity risks compared to amino or hydroxy analogues, necessitating rigorous safety evaluations .

Activité Biologique

Ethyl 4-amino-8-chloroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobials, antimalarials, and anticancer agents. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused aromatic ring system with nitrogen atoms. Its molecular formula is , and it exhibits properties typical of weak bases, which facilitate its accumulation in acidic environments such as those found in certain biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Heme Detoxification : Similar to other 4-aminoquinoline derivatives, this compound inhibits the polymerization of heme into hemozoin within malaria parasites, leading to toxic accumulation and eventual cell death.

- Intercalation with DNA : The compound can intercalate into DNA strands, disrupting replication processes and affecting transcription. This mechanism is particularly relevant in its anticancer activity.

- Enzyme Inhibition : this compound has been shown to inhibit various enzymes involved in metabolic pathways, contributing to its antibacterial and antimalarial properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains have been determined, showing effective inhibition at concentrations as low as 50 µg/mL .

Antimalarial Activity

This compound has been extensively studied for its antimalarial effects. It operates by disrupting the metabolic processes of malaria parasites through heme detoxification inhibition, similar to chloroquine but with potentially improved efficacy.

Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This suggests a promising role for the compound in cancer therapeutics .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against various pathogens, revealing significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 50 to 200 µg/mL .

- Antimalarial Studies : A comparative study indicated that this compound was more effective than traditional antimalarials at inhibiting parasite growth in vitro, suggesting potential for clinical application.

- Cancer Cell Studies : Research on cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis compared to untreated controls .

Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | Effective against Gram-positive/negative bacteria (MIC: 50–200 µg/mL) |

| Antimalarial | Heme detoxification inhibition | More effective than chloroquine in vitro |

| Anticancer | Induction of apoptosis | Reduced viability in cancer cell lines |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, and how can reaction conditions be optimized for yield improvement?

- Answer: The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, analogs like ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate are synthesized via reduction of nitro precursors followed by reactions with hydrazonoyl chlorides in ethanol under basic conditions (e.g., triethylamine) . Optimization strategies include temperature control (reflux vs. room temperature), stoichiometric adjustments of reagents, and use of catalysts (e.g., Pd for coupling reactions). Purity can be enhanced via recrystallization from ethanol or methanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Answer:

- NMR (¹H/¹³C): Assign signals for the quinoline core (e.g., C-3 carboxylate at ~165 ppm in ¹³C NMR) and substituents (e.g., amino group protons at δ 6.5–7.0 ppm) .

- IR: Confirm ester carbonyl (~1700 cm⁻¹) and amino N–H stretches (~3300 cm⁻¹) .

- Mass Spectrometry: Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀ClN₂O₃ at 251.6657) and fragmentation patterns .

Q. How can researchers address common impurities or byproducts during synthesis of this compound?

- Answer: Common impurities include unreacted starting materials (e.g., 4-chloroquinoline derivatives) or hydrolysis products (e.g., carboxylic acids). Chromatographic purification (silica gel, ethyl acetate/hexane eluent) or preparative HPLC with C18 columns is recommended. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how can SHELX software mitigate these issues?

- Answer: Challenges include poor crystal quality, twinning, and weak diffraction. SHELXL (for refinement) and SHELXD (for phase solution) are robust for small-molecule crystallography. Key steps:

- Use high-resolution data (≤1.0 Å) to resolve disorder in the ester group.

- Apply restraints for anisotropic displacement parameters (ADPs) of chlorine atoms .

- For twinned crystals, employ the TWIN/BASF commands in SHELXL .

Q. How should researchers reconcile contradictions in biological activity data for analogs of this compound?

- Answer: Discrepancies often stem from assay variability (e.g., MIC values in antimicrobial studies) or substituent effects. Strategies:

- Standardize assays (e.g., CLSI guidelines for antimicrobial testing).

- Perform SAR studies: Compare 8-Cl vs. 8-CF₃ analogs (e.g., Ethyl 8-(trifluoromethyl) derivatives show enhanced lipophilicity but reduced solubility) .

- Use computational docking (e.g., AutoDock Vina) to correlate activity with target binding affinities .

Q. What computational methods are effective for predicting the stability and reactivity of this compound under physiological conditions?

- Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess hydrolysis susceptibility of the ester group.

- Molecular Dynamics (MD): Simulate solvation in water/ethanol mixtures to predict aggregation or degradation pathways .

- pKa Prediction: Tools like MarvinSketch estimate the amino group’s basicity (pKa ~4.5–5.0), influencing protonation states in biological media .

Q. How can researchers design experiments to explore the compound’s photostability and degradation products?

- Answer:

- Photolysis Studies: Expose solutions (e.g., 1 mM in PBS/ethanol) to UV light (λ = 254 nm) and monitor degradation via HPLC-MS.

- Identify Degradants: Major products may include 4-amino-8-chloroquinoline-3-carboxylic acid (ester hydrolysis) or ring-opened species. Use HRMS and ²H/¹³C isotopic labeling to trace reaction pathways .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?

- Answer:

- Nonlinear Regression: Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with Tukey’s Test: Compare efficacy across cell lines (e.g., HeLa vs. MCF-7) to identify selectivity .

- Principal Component Analysis (PCA): Correlate structural descriptors (e.g., ClogP, polar surface area) with activity trends .

Q. How can crystallographic data be cross-validated with spectroscopic results to confirm molecular conformation?

- Answer: Overlay X-ray-derived bond lengths/angles with DFT-optimized geometries. For example:

- Quinoline ring planarity (torsion angles <5° deviation in XRD vs. DFT).

- Ester group orientation: Compare NOESY correlations (e.g., H-ethyl ↔ H-quinoline) with XRD distances .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.